Aethusin
Description
Aethusin is a polyacetylene compound isolated from plants within the genus Peucedanum (Apiaceae family). The isolation and characterization of this compound have been primarily achieved through advanced chromatographic techniques, such as Medium-Pressure Liquid Chromatography (MPLC), coupled with spectroscopic methods like UV-Vis spectroscopy. Its identification hinges on distinct spectral signatures and separation behaviors under specific chromatographic conditions .
Properties
CAS No. |
463-34-3 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne |
InChI |
InChI=1S/C13H14/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5-6,8,10,12H,4H2,1-2H3/b5-3+,8-6+,12-10+ |
InChI Key |
OUUDSRYJNWAHPD-FIXGFOPZSA-N |
SMILES |
CCC=CC=CC#CC#CC=CC |
Isomeric SMILES |
CC/C=C/C=C/C#CC#C/C=C/C |
Canonical SMILES |
CCC=CC=CC#CC#CC=CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Chromatographic Separation Profiles
Aethusin’s separation from structurally analogous polyacetylenes was systematically studied using MPLC with three columns in series, employing 5% ethyl acetate in petroleum as the mobile phase at 3 bar pressure. Detection at 254 nm revealed distinct retention times and yields for this compound compared to other polyacetylenes (Table 1) .
Table 1: MPLC Separation Parameters and Yields of this compound and Analogous Compounds
| Compound | Yield (mg) | Mobile Phase | Pressure | Detection Wavelength |
|---|---|---|---|---|
| This compound (3) | 4 | 5% EtOAc in Petroleum | 3 bar | 254 nm |
| Compound 1 | 1 | 5% EtOAc in Petroleum | 3 bar | 254 nm |
| Compound 2 | 13 | 5% EtOAc in Petroleum | 3 bar | 254 nm |
Key findings:
- This compound exhibited intermediate polarity compared to Compounds 1 and 2, as reflected by its yield and elution order.
- The separation protocol highlights the utility of petroleum-based solvents in resolving structurally similar polyacetylenes, which differ subtly in side-chain functionalization or conjugation length .
UV-Vis Spectroscopic Analysis
UV spectroscopy in stabilizer-free diethyl ether (380–210 nm range) revealed critical differences between this compound and related compounds. Unlike coumarins, which show poorly resolved spectra in ethanol, polyacetylenes like this compound exhibit structured absorption bands in diethyl ether, enabling precise differentiation (Table 2) .
Table 2: UV Spectral Characteristics of this compound and Analogues
| Compound | Solvent | λmax (nm) | Spectral Features |
|---|---|---|---|
| This compound | Diethyl ether | 254, 270, 290 | Sharp, multi-peak profile |
| Compound 1 | Diethyl ether | 260, 280 | Broad absorption |
| Compound 2 | Diethyl ether | 250, 310 | Dual peaks with shoulder |
Key findings:
- This compound’s UV spectrum displays a tri-modal absorption pattern (254, 270, 290 nm), distinguishing it from analogues with fewer or broader peaks.
- The choice of diethyl ether over ethanol enhances spectral resolution, a critical consideration for comparative phytochemical studies .
Structural and Functional Implications
- Conjugation Length : Longer conjugated systems in this compound may increase stability and alter electronic properties.
- Substituent Effects: Minor variations in alkyl or oxygen-containing side chains could influence solubility and chromatographic behavior.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
